
MC-Val-Cit-PAB-Amide-TLR7 agonist 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC-Val-Cit-PAB-Amide-TLR7 agonist 4 is a compound that acts as an immune agonist targeting both HER2-TLR7 and HER2-TLR8 pathways . It is used primarily in scientific research for its immune-stimulatory properties.
Preparation Methods
The preparation of MC-Val-Cit-PAB-Amide-TLR7 agonist 4 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that involve the coupling of various intermediates. The industrial production methods typically involve the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the precise assembly of the compound’s complex structure .
Chemical Reactions Analysis
MC-Val-Cit-PAB-Amide-TLR7 agonist 4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MC-Val-Cit-PAB-Amide-TLR7 agonist 4 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying complex synthetic pathways and reaction mechanisms.
Biology: It is used to study immune responses and the activation of toll-like receptors.
Medicine: It is being investigated for its potential use in immunotherapy and cancer treatment.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of MC-Val-Cit-PAB-Amide-TLR7 agonist 4 involves its interaction with toll-like receptors 7 and 8 (TLR7 and TLR8). Upon binding to these receptors, the compound activates downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the activation of immune cells. This immune-stimulatory effect is the basis for its potential therapeutic applications .
Comparison with Similar Compounds
MC-Val-Cit-PAB-Amide-TLR7 agonist 4 is unique in its dual targeting of HER2-TLR7 and HER2-TLR8 pathways. Similar compounds include:
MC-Val-Cit-PAB-OH: Another immune agonist with a slightly different structure.
VcMMAE (MC-Val-Cit-PAB-MMAE): A drug-linker conjugate used in antibody-drug conjugates for cancer therapy
These compounds share similar immune-stimulatory properties but differ in their specific targets and applications.
Properties
Molecular Formula |
C52H72N12O11 |
|---|---|
Molecular Weight |
1041.2 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[2-[1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-yl]oxyethylamino]-2-methyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C52H72N12O11/c1-8-73-30-38-60-43-44(35-15-11-12-16-36(35)58-45(43)53)64(38)31-51(4,5)75-28-26-55-48(70)52(6,7)62-50(72)74-29-33-19-21-34(22-20-33)57-46(68)37(17-14-25-56-49(54)71)59-47(69)42(32(2)3)61-39(65)18-10-9-13-27-63-40(66)23-24-41(63)67/h11-12,15-16,19-24,32,37,42H,8-10,13-14,17-18,25-31H2,1-7H3,(H2,53,58)(H,55,70)(H,57,68)(H,59,69)(H,61,65)(H,62,72)(H3,54,56,71)/t37-,42-/m0/s1 |
InChI Key |
ABHUQCRIABWZHT-VPHSWYRMSA-N |
Isomeric SMILES |
CCOCC1=NC2=C(N1CC(C)(C)OCCNC(=O)C(C)(C)NC(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O)C5=CC=CC=C5N=C2N |
Canonical SMILES |
CCOCC1=NC2=C(N1CC(C)(C)OCCNC(=O)C(C)(C)NC(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O)C5=CC=CC=C5N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



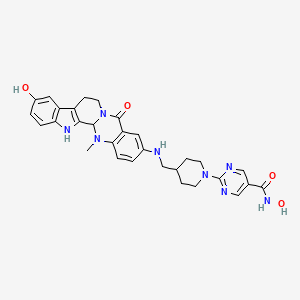
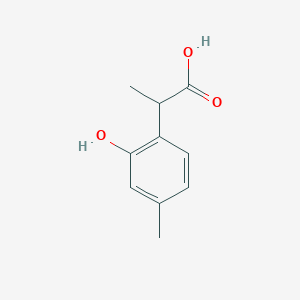
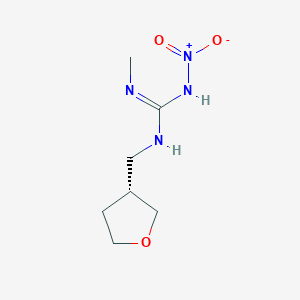

![(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide](/img/structure/B12400232.png)
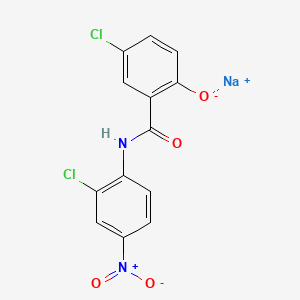
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12400241.png)
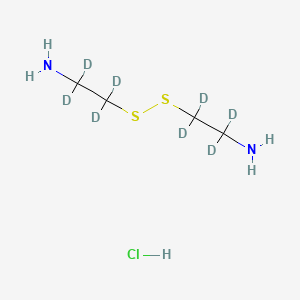
![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12400249.png)



![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)
